molecular formula C10H8Cl2N2Pt B7801431 CID 3650474

CID 3650474

Cat. No. B7801431
M. Wt: 422.2 g/mol
InChI Key: YVQNEQKKLNWXEM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CID 3650474 is a useful research compound. Its molecular formula is C10H8Cl2N2Pt and its molecular weight is 422.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 3650474 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 3650474 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 3650474 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylbenzoic acid in the presence of a base.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylbenzoic acid, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitropyrimidine and 2-amino-5-methylbenzoic acid in a suitable solvent (e.g. dimethylformamide)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the crude product., Step 4: Purify the crude product by recrystallization or column chromatography to obtain the final product, CID 3650474.

properties

IUPAC Name

dichloroplatinum;2-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQNEQKKLNWXEM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3650474

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